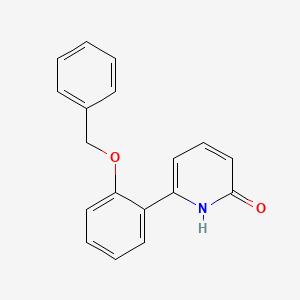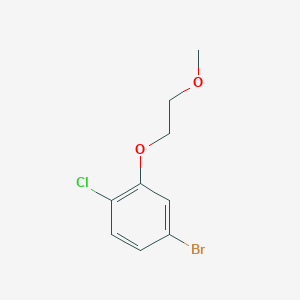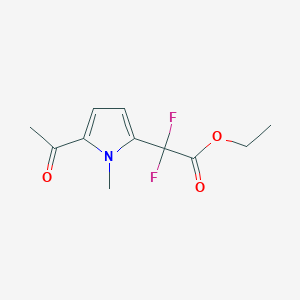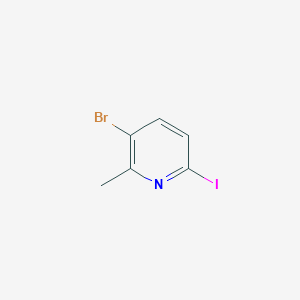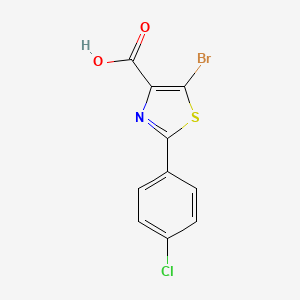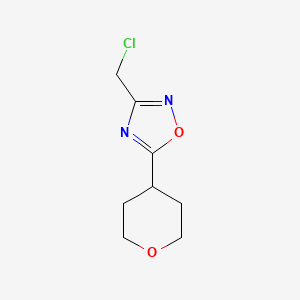
3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole
Overview
Description
3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole (CMO) is a heterocyclic compound with a unique structure and versatile reactivity. It is a versatile building block for organic synthesis, and has been used in a variety of applications such as organic synthesis, medicinal chemistry, and materials science. CMO is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used as a starting material for the synthesis of many biologically active compounds.
Scientific Research Applications
Synthesis and Mesomorphic Behavior
The compound 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole and its derivatives have been synthesized and characterized, revealing interesting phase behaviors and mesomorphic properties. For instance, certain derivatives exhibit a cholesteric mesophase with a wide temperature range, while others display nematic and/or smectic A mesophases. These compounds also demonstrated strong blue fluorescence emissions and good photoluminescence quantum yields, making them potential candidates for applications in light-emitting devices and other photonic materials (Han et al., 2010).
Chemical Properties and Reactions
Chemical Properties and Synthon Utilization
The compound has been recognized for its multifunctional properties as a synthon for synthesizing various 1,2,4- and 1,2,5-oxadiazole derivatives. Investigations into its chemical properties have shown that it can undergo various reactions, including acylation, oxidation, and interactions with N- and S-nucleophilic reagents, indicating its versatility in chemical transformations and potential utility in synthesizing a broad spectrum of heterocyclic compounds (Stepanov et al., 2019).
Biologically Active Derivatives and Applications
Pharmacological Potential
Compounds containing the 1,3,4-oxadiazole ring, like 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole, have been noted for their broad spectrum of biological activities. These include potential antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. Such compounds have been used in diverse applications ranging from photosensitizers and liquid crystals to organic light-emitting diodes (OLEDs), underlining their significance in both medicinal chemistry and materials science (Abbasi et al., 2018).
properties
IUPAC Name |
3-(chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c9-5-7-10-8(13-11-7)6-1-3-12-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSMBDHYMUONLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



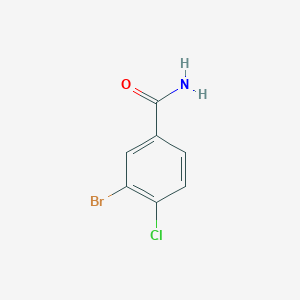
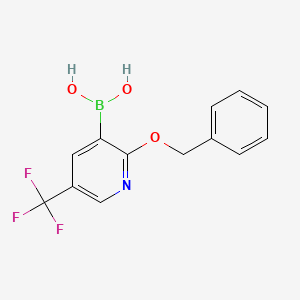
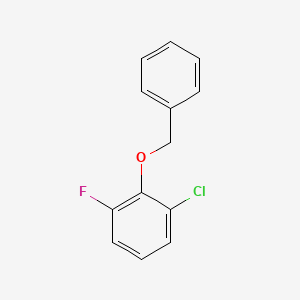


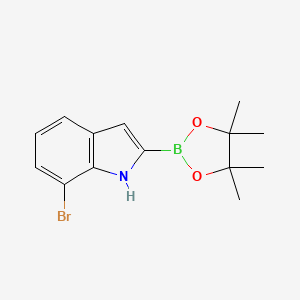
![5-Bromo-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1523680.png)
![5-Bromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1523681.png)
